Thieno[3,4-c]furan-1,3(4H,6H)-dione
Overview
Description
Thieno[3,4-c]furan-1,3(4H,6H)-dione is a heterocyclic compound that features a fused ring system combining both thiophene and furan moieties
Mechanism of Action
Target of Action
Thieno[3,4-c]furan-1,3(4H,6H)-dione, also known as 4,6-Dihydro-1H,3H-thieno[3,4-c]furan-1,3-dione, is a compound that has been studied for its potential applications in organic synthesis . .
Mode of Action
The compound can be used as a bis-diene, reacting sequentially with a variety of dienophiles to construct four types of skeleton, depending on the dienophile and the reaction conditions .
Biochemical Pathways
The compound is involved in the Diels–Alder reactions, a type of organic chemical reaction (specifically, a cycloaddition) between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Result of Action
The compound readily reacts with a variety of alkylating agents to give its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives, selectively . These derivatives can be used as 3,4-dimethylenefuran synthons in intramolecular Diels–Alder reactions .
Action Environment
The action of this compound is influenced by the reaction conditions, including the type of dienophile used and the specific environment of the reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-c]furan-1,3(4H,6H)-dione typically involves the use of furan-fused 3-sulfolene as a building block. This compound can undergo intermolecular Diels-Alder reactions with various dienophiles to construct different skeletons, depending on the reaction conditions . The reaction conditions often include the use of specific catalysts, solvents, and bases to optimize the yield and selectivity of the desired product .
Industrial Production Methods: the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are likely to be applied to develop cost-effective and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-c]furan-1,3(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thieno[3,4-c]furan-1,3(4H,6H)-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Thieno[3,2-b]furan
- Benzofuran-thieno[3,2-b]indole
- Furan-fused 3-sulfolene
Comparison: Thieno[3,4-c]furan-1,3(4H,6H)-dione is unique due to its specific ring fusion and the presence of both thiophene and furan moieties. This structural feature imparts distinct electronic and chemical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPDMUMGYXMSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75532-25-1 | |
Record name | 4,6-dihydrothieno[3,4-c]furan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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